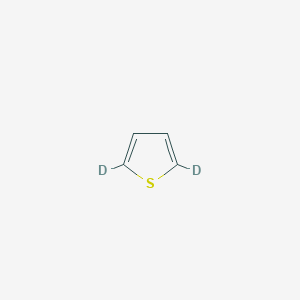
2,5-二氘代噻吩
概述
描述
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years. Various strategies have been employed, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . A new and efficient synthesis of fully substituted 2,5-dihydrothiophenes by a sequential one-pot four-component reaction between primary amines, β-ketoesters, aryl isothiocyanates, and 1,2-diaza-1,3-dienes (DDs) has been reported .Molecular Structure Analysis
The molecular structure of 2,5-diiodothiophene, a stable molecule that shows potential in biomolecular engineering research among other applications, has been recorded using X-ray diffractive imaging .Chemical Reactions Analysis
Thiophene derivatives have been utilized in various chemical reactions. For instance, a new and efficient synthesis of fully substituted 2,5-dihydrothiophenes by a sequential one-pot four-component reaction between primary amines, β-ketoesters, aryl isothiocyanates, and 1,2-diaza-1,3-dienes (DDs) has been reported .Physical And Chemical Properties Analysis
2,5-Dideuteriothiophene is a colorless liquid at room temperature with a boiling point of 80-82°C. It has a high deuterium content of 99% and a molecular weight of 96.20 g/mol. The compound is soluble in various solvents such as methanol, ethanol, and acetonitrile. It also has a high thermal stability and chemical resistance.科学研究应用
化学合成和改性
2,5-二氘代噻吩已用于各种化学合成工艺中。此类应用之一在硒吩化学研究中得到证明,其中使用锌和氘代乙酸合成 2,5-二氘代硒吩和其他硒吩衍生物 (Yur'ev, Magdesieva, & Petrova, 1968)。这一过程突出了 2,5-二氘代噻吩在特定化合物合成中的作用,为杂环化学的进步做出了贡献。
液晶和分子相互作用研究
在液晶研究领域,包括 2,5-二氘代噻吩在内的二氘代化合物在研究分子相互作用中发挥了重要作用。一项研究使用二氘代作为溶质来探索向列液晶中的短程相互作用,以探索取向机制,从而为液晶的行为提供了宝贵的见解 (Chandrakumar, Zimmerman, Bates, & Burnell, 1994)。
表面科学和反应机理
在超高真空条件下研究了噻吩和 2,5-二氘代噻吩在钼表面的反应。这项研究提供了对噻吩分解机理和能量学的见解,特别关注断键选择性 (Roberts & Friend, 1987)。此类研究对于理解材料科学中的表面反应和催化至关重要。
聚合和材料科学
在材料科学中,2,5-二氘代噻吩等化合物用于理解和改进聚合工艺。一项涉及通过直接杂芳基化聚合合成聚噻吩衍生物的研究就是此应用的一个例子 (Bura, Morin, & Leclerc, 2015)。该领域的研究有助于开发具有特定电子和光学特性的先进材料。
作用机制
Target of Action
Thiophene-based analogs have been found to be biologically active compounds, playing a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .
Biochemical Pathways
For instance, they are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .
安全和危害
未来方向
Thiophene-based analogs have been attracting a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that 2,5-Dideuteriothiophene and similar compounds could have promising future applications in various fields, including organic electronics and functional supramolecular chemistry .
生化分析
Biochemical Properties
It is known that thiophene derivatives have been used in the synthesis of potential anticancer agents
Cellular Effects
Thiophene derivatives have been shown to exhibit cytotoxic activity against certain cancer cell lines
Molecular Mechanism
It is likely that it interacts with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 2,5-Dideuteriothiophene in animal models
属性
IUPAC Name |
2,5-dideuteriothiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H/i3D,4D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPLMLYBLZKORZ-NMQOAUCRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=C(S1)[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Nickelate(1-), diaqua[(4S,16R,27Z)-4-(carboxy-|EO)-3-[(carboxy-|EO)methyl]-10,13,19-trioxo-16-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-14,18-dioxa-3,9-diazahexatriacont-27-enoato(3-)-|EN3,|EO1]-, hydrogen (1:1)](/img/structure/B3044032.png)


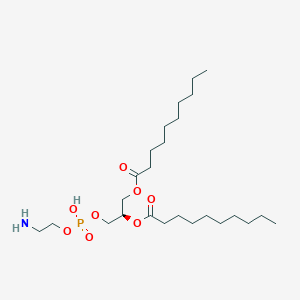
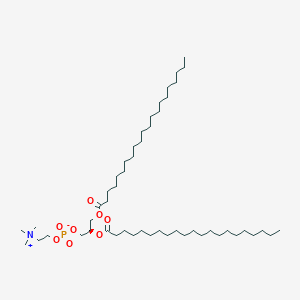
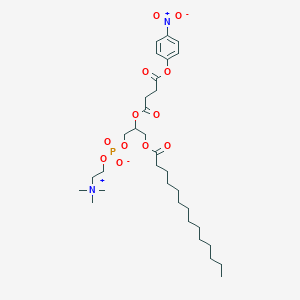
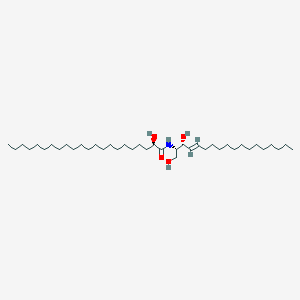
![[(2R)-2-(11,12-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044043.png)
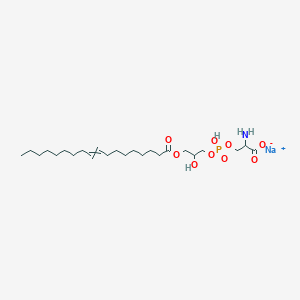
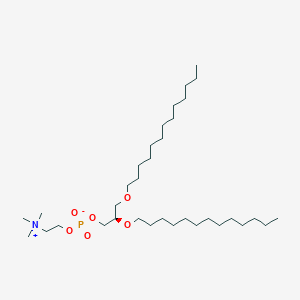
![1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B3044049.png)


